molecular formula C21H24N6O3 B2853186 N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 924892-51-3

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2853186
CAS No.: 924892-51-3
M. Wt: 408.462
InChI Key: QFABZFLHBBYGGT-UHFFFAOYSA-N
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Description

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Biological Activity

N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological efficacy, and potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N6O3C_{21}H_{24}N_{6}O_{3}, with a molecular weight of 408.5 g/mol. The compound features a triazine core substituted with various aromatic groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N6O3C_{21}H_{24}N_{6}O_{3}
Molecular Weight408.5 g/mol
CAS Number924892-51-3

Anticancer Properties

Research indicates that compounds within the 1,3,5-triazine-2,4-diamine class exhibit significant anticancer activity. A review highlighted their potential in targeting various cancer-related enzymes and receptors. Specifically, this compound has shown promising results against triple-negative breast cancer (MDA-MB231) cells. In vitro studies demonstrated that this compound inhibited cell growth effectively at concentrations as low as 0.06 µM .

The mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit DNA topoisomerase IIα and various kinases that are crucial for cancer cell signaling pathways . Additionally, the compound interacts with receptors related to the central nervous system (CNS), including serotonin and adenosine receptors, suggesting potential applications in treating CNS disorders .

Case Studies

  • Inhibition of MDA-MB231 Cells :
    • Objective : Assess the antiproliferative effects of this compound.
    • Results : The compound exhibited selective inhibition of MDA-MB231 cells with a GI50 value of 0.06 µM. It demonstrated minimal effects on non-cancerous MCF-10A cells.
    • : This selectivity highlights the compound's potential as a targeted cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • A study evaluated various derivatives of the triazine scaffold to determine optimal substituents for enhanced activity. It was found that electron-donating groups at specific positions on the phenyl rings significantly improved anticancer efficacy .

Future Directions

The promising biological activity of this compound paves the way for further research into its therapeutic applications. Future studies should focus on:

  • In vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects on cancer cells.
  • Development of Derivatives : Exploring modifications to enhance selectivity and reduce potential side effects.

Properties

IUPAC Name

2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABZFLHBBYGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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